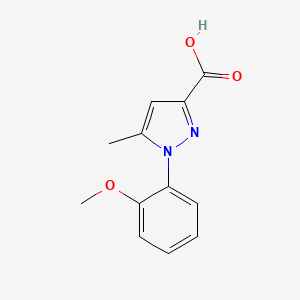![molecular formula C17H26FN3O2 B3027111 tert-Butyl 4-[(2-amino-3-fluorophenylamino)methyl]piperidine-1-carboxylate CAS No. 1233952-80-1](/img/structure/B3027111.png)
tert-Butyl 4-[(2-amino-3-fluorophenylamino)methyl]piperidine-1-carboxylate
Vue d'ensemble
Description
“tert-Butyl 4-[(2-amino-3-fluorophenylamino)methyl]piperidine-1-carboxylate” is a chemical compound with the formula C17H26FN3O2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a tert-butyl group, a fluorophenyl group, and a carboxylate group . The molecular weight of the compound is 323.41 .Physical And Chemical Properties Analysis
The compound has a chemical formula of C17H26FN3O2 and a molecular weight of 323.41 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Applications De Recherche Scientifique
Synthesis and Intermediate Applications
Tert-butyl 4-[(2-amino-3-fluorophenylamino)methyl]piperidine-1-carboxylate serves as a crucial intermediate in the synthesis of various biologically active compounds. For instance, it is used in the synthesis of Vandetanib, a key compound in cancer treatment. The synthesis process involves multiple steps, including acylation, sulfonation, and substitution, with an overall yield of 20.2% (Wang, Wang, Tang, & Xu, 2015). Similarly, it is an important intermediate in the production of crizotinib, another significant compound in cancer therapy (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Role in Anticancer Drug Development
The compound is also pivotal in the development of small molecule anticancer drugs. Its derivatives, such as tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, have shown promise as intermediates for various anticancer agents. These derivatives are synthesized through a series of reactions, including nucleophilic substitution, oxidation, halogenation, and elimination, with a high yield up to 71.4% (Zhang, Ye, Xu, & Xu, 2018).
Antibacterial and Anthelmintic Properties
Some derivatives of this compound demonstrate antibacterial and anthelmintic activities. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was found to exhibit moderate anthelmintic and poor antibacterial activity. This compound was synthesized through a condensation reaction and characterized by various spectroscopic methods (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
In Crystallography and Structural Analysis
The compound is also utilized in crystallography and structural analysis. A study demonstrated the synthesis of a sterically congested piperazine derivative, which is helpful in understanding the pharmacological potential of such structures (Gumireddy, DeBoyace, Rupprecht, Gupta, Patel, Flaherty, & Wildfong, 2021).
Mécanisme D'action
Target of Action
It is mentioned that this compound is useful as a semi-flexible linker in protac (proteolysis-targeting chimera) development for targeted protein degradation . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Mode of Action
The mode of action of “tert-Butyl 4-[(2-amino-3-fluorophenylamino)methyl]piperidine-1-carboxylate” is likely related to its role in PROTACs. As a linker, it connects the E3 ligase recruiting moiety and the protein-targeting moiety within a PROTAC molecule . This allows the PROTAC to bring the target protein and the E3 ligase into close proximity, facilitating the transfer of ubiquitin to the target protein . The ubiquitinated protein is then recognized and degraded by the proteasome .
Biochemical Pathways
The biochemical pathways affected by “this compound” would be those involving the target proteins that the PROTACs are designed to degrade . The downstream effects would depend on the functions of these proteins.
Result of Action
The result of the action of “this compound” would be the degradation of the target proteins . This could have various molecular and cellular effects, depending on the roles of these proteins.
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors. For example, factors such as temperature and pH could affect the stability of the compound and its interactions with other molecules . .
Safety and Hazards
According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes in contact with skin or eyes, it should be rinsed cautiously with water . In case of swallowing, the mouth should be rinsed and a poison center or doctor should be contacted if the person feels unwell . The compound should be kept away from heat/sparks/open flames/hot surfaces .
Propriétés
IUPAC Name |
tert-butyl 4-[(2-amino-3-fluoroanilino)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26FN3O2/c1-17(2,3)23-16(22)21-9-7-12(8-10-21)11-20-14-6-4-5-13(18)15(14)19/h4-6,12,20H,7-11,19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNYKUZVFKDAJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC2=C(C(=CC=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801130022 | |
| Record name | 1,1-Dimethylethyl 4-[[(2-amino-3-fluorophenyl)amino]methyl]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801130022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233952-80-1 | |
| Record name | 1,1-Dimethylethyl 4-[[(2-amino-3-fluorophenyl)amino]methyl]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233952-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-[[(2-amino-3-fluorophenyl)amino]methyl]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801130022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



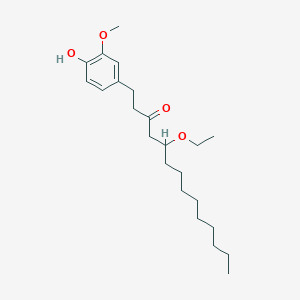

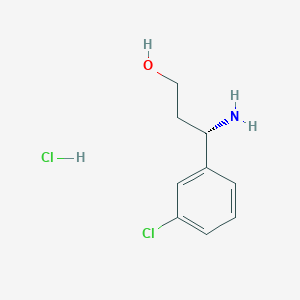


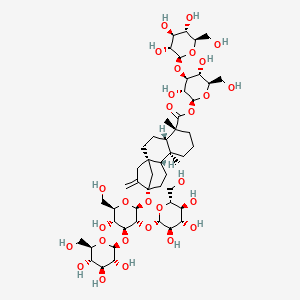


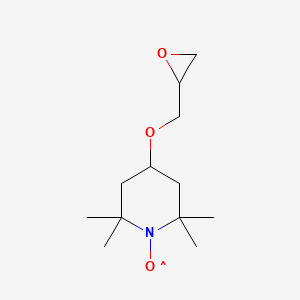

![Benzenamine, 4-[(2-chloro-4-pyridinyl)oxy]-2,5-difluoro-](/img/structure/B3027049.png)
